2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Overview
Description
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a chemical compound that features a thiazole ring substituted with a 4-fluorophenyl group and an acetonitrile group
Preparation Methods
The synthesis of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the fluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites .
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile include:
4-Fluorophenylacetonitrile: Lacks the thiazole ring, making it less versatile in terms of biological activity.
2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile: Substitutes the fluorine atom with chlorine, which can alter its chemical reactivity and biological properties.
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile: Substitutes the fluorine atom with a methyl group, affecting its electronic properties and interactions .
This compound stands out due to the presence of the fluorine atom, which can enhance its stability and binding interactions in biological systems.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAVIOLUOHTQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343832 | |
Record name | 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342405-40-7 | |
Record name | 4-(4-Fluorophenyl)-2-thiazoleacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342405-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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